ethyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrano[3,2-c]pyridine . Pyrano[3,2-c]pyridine derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray diffraction . The crystal structure of similar compounds has been reported in the literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its crystal structure . For instance, the crystal structure of a similar compound, C19H19NO7, was found to be monoclinic .Scientific Research Applications
Synthetic Methodologies
- Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst, leading to highly functionalized tetrahydropyridines. This synthesis demonstrates regioselectivity and high yields, contributing to the versatile methodologies for constructing complex heterocyclic frameworks.
- Facile Synthesis of Pyrazolo[3,4-b]pyridine : A novel method for synthesizing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, showcasing an efficient approach to N-fused heterocycles.
Medicinal Chemistry Applications
- Antihypertensive Activity : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates have been prepared with the anticipation of antihypertensive properties. This underscores the potential of these compounds in drug discovery efforts targeting cardiovascular diseases.
- Antimicrobial Activity : The synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives, catalyzed by pentafluorophenylammonium triflate, showcases their utility in developing new antimicrobial agents.
Materials Science
- Corrosion Inhibition : Pyranpyrazole derivatives demonstrate effective corrosion inhibition on mild steel, essential for industrial applications. This application highlights the compound's potential in materials science, particularly for protecting metals against corrosion in acidic environments.
Future Directions
The future research directions could involve exploring the biological activities of this compound, given that similar compounds have shown promising neuroprotective and anti-inflammatory properties . Further studies could also focus on optimizing the synthesis process and exploring other potential applications of this compound.
Properties
IUPAC Name |
ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-23-18(22)15-13(11-7-5-4-6-8-11)14-12(24-16(15)19)9-10(2)20-17(14)21/h4-9,13H,3,19H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUDJYAJJSGFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)NC(=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.